![molecular formula C26H38O6 B1404952 (2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate CAS No. 1402431-32-6](/img/structure/B1404952.png)
(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate
Vue d'ensemble
Description
(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate , also known by its chemical formula C₂₈H₄₀O₈ , belongs to a class of organic compounds. It exhibits acetyl ester functionality and is derived from a complex tricyclic hydrocarbon structure. The compound’s name suggests the presence of two acetyl groups (acetyloxy) and a methylidene moiety. It is synthesized through specific chemical pathways, which we’ll explore next.
Synthesis Analysis
The synthesis of this compound involves several steps, including acetylation and cyclization. Researchers have reported various synthetic routes, such as acetylation of the corresponding hydroxyl groups followed by cyclization of the resulting intermediate. The choice of reagents and conditions significantly influences the yield and purity of the final product. Further studies are needed to optimize the synthesis for scalability and efficiency.
Molecular Structure Analysis
The molecular structure of (2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate reveals a complex arrangement of carbon, hydrogen, and oxygen atoms. The tricyclic backbone provides rigidity, while the acetyl groups confer functional diversity. Researchers have employed spectroscopic techniques (such as NMR, IR, and MS) to elucidate the precise connectivity and stereochemistry of this compound.
Chemical Reactions Analysis
(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate participates in various chemical reactions. Notably:
- Hydrolysis : The acetyl ester groups can undergo hydrolysis under acidic or basic conditions, yielding the corresponding alcohol and acetic acid.
- Functional Group Transformations : Researchers have explored derivatization reactions to modify specific functional groups, enhancing the compound’s reactivity or bioactivity.
Physical And Chemical Properties Analysis
- Physical State : (2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate exists as a solid at room temperature.
- Melting Point : The compound’s melting point is within a specific range, which can vary based on the stereoisomer.
- Solubility : It exhibits limited solubility in water but dissolves readily in organic solvents.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers must assess its safety profile, especially considering potential exposure during synthesis or handling.
- Environmental Impact : Disposal of this compound should follow proper guidelines to prevent environmental contamination.
Orientations Futures
Future research should focus on:
- Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.
- Structural Modifications : Designing analogs to enhance specific properties.
- Scale-Up : Developing scalable synthetic routes for practical applications.
Propriétés
IUPAC Name |
(2,10-diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6/c1-14-9-10-19-24(32-18(5)29)23-15(2)20(30-16(3)27)11-12-26(23,8)13-21(31-17(4)28)22(14)25(19,6)7/h19-21,23-24H,2,9-13H2,1,3-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWONFRKOCZLVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)CC1)OC(=O)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 72758240 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



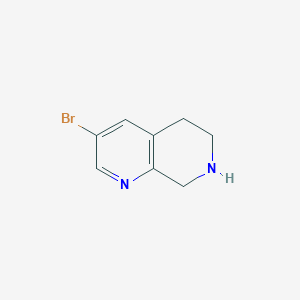
![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)


![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)
![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)
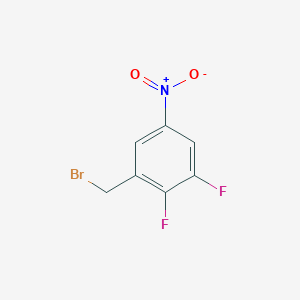
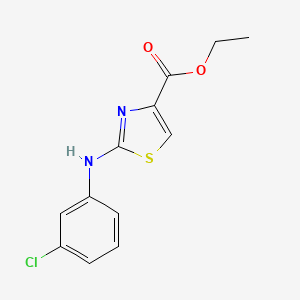
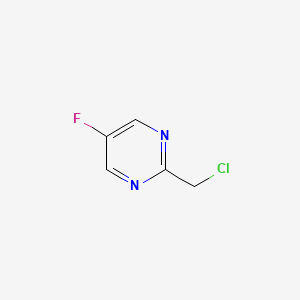
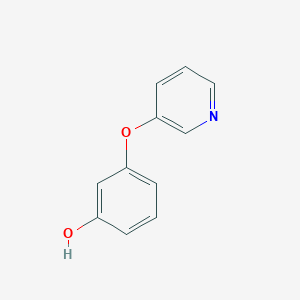
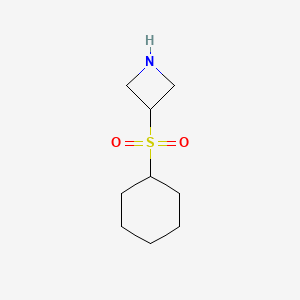
![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)
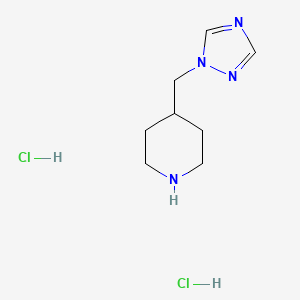
![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)